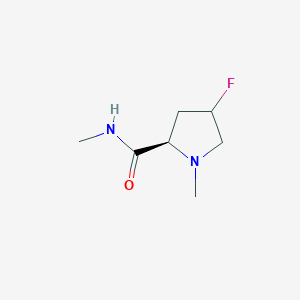
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is a synthetic organic compound with a unique structure that includes a fluorine atom, a pyrrolidine ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and N,N-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide: Similar structure but lacks one methyl group.
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
(2R)-4-Fluoro-N,1-dimethylpyrrolidine-2-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H13FN2O |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
(2R)-4-fluoro-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13FN2O/c1-9-7(11)6-3-5(8)4-10(6)2/h5-6H,3-4H2,1-2H3,(H,9,11)/t5?,6-/m1/s1 |
InChI-Schlüssel |
FAWXULFAUPASDA-PRJDIBJQSA-N |
Isomerische SMILES |
CNC(=O)[C@H]1CC(CN1C)F |
Kanonische SMILES |
CNC(=O)C1CC(CN1C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


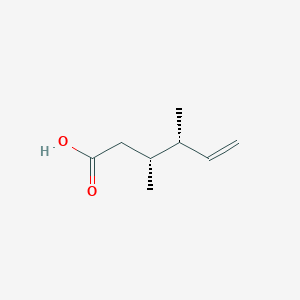


![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
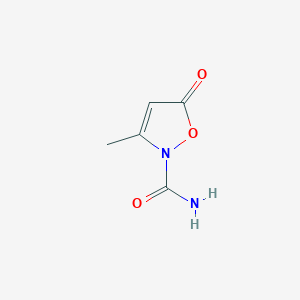
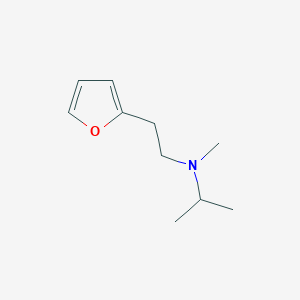
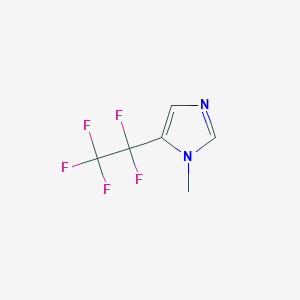


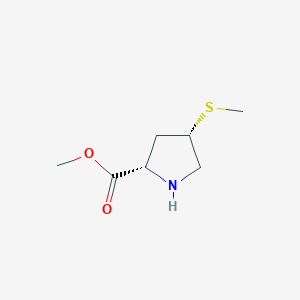


![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)

